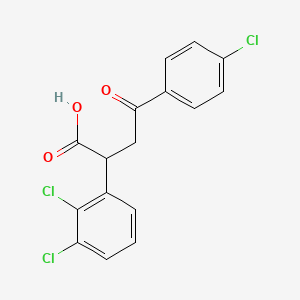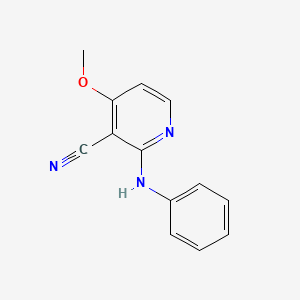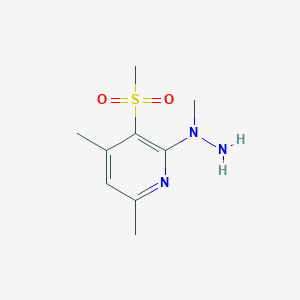
4-(4-Chlorophenyl)-2-(2,3-dichlorophenyl)-4-oxobutanoic acid
Overview
Description
4-(4-Chlorophenyl)-2-(2,3-dichlorophenyl)-4-oxobutanoic acid (4-CPDA) is an organic compound belonging to the class of carboxylic acids. It is a colorless, crystalline solid with a molecular weight of 318.05 g/mol, and is soluble in organic solvents. 4-CPDA has been studied for its potential use in a variety of scientific and industrial applications, including as a potential herbicide, insecticide, and fungicide.
Scientific Research Applications
Molecular Docking and Structural Studies
4-(4-Chlorophenyl)-2-(2,3-dichlorophenyl)-4-oxobutanoic acid and its derivatives have been studied for their molecular structures and vibrational properties. Research has shown that these compounds exhibit stability due to hyper-conjugative interactions and charge delocalization, as analyzed through natural bond orbital (NBO) analysis. Their reactivity has been described using descriptors from frontier molecular orbital energies. These compounds are also noted for their potential as nonlinear optical materials due to their dipole moment and hyperpolarizabilities, with applications in molecular electronics and photonics (Vanasundari et al., 2018).
Crystallography and Photocyclization Potential
Crystallographic studies of compounds like 4-(4-chlorophenyl)-2-methyl-4-oxobutanoic acid have provided insights into their molecular conformation and photochemical properties. The geometrical parameters obtained from these studies suggest potential applications in areas where specific molecular conformations are critical, such as in the development of certain types of pharmaceuticals or photoreactive materials (Bąkowicz & Turowska-Tyrk, 2010).
Synthesis of Novel Compounds
These compounds have been used as precursors in the synthesis of various other compounds. For example, research has explored the transformation of 4-oxobutanoic acids into different fused tricyclic systems and other derivatives, which may have implications in pharmaceutical development and material science (Grinev et al., 2017).
Catalysis and Green Chemistry
In the field of catalysis and green chemistry, studies have demonstrated the use of these compounds in boric acid-catalyzed multi-component reactions. This showcases their potential in developing more efficient, environmentally friendly chemical processes (Kiyani & Ghorbani, 2015).
properties
IUPAC Name |
4-(4-chlorophenyl)-2-(2,3-dichlorophenyl)-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl3O3/c17-10-6-4-9(5-7-10)14(20)8-12(16(21)22)11-2-1-3-13(18)15(11)19/h1-7,12H,8H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVDBAESUSIZMQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C(CC(=O)C2=CC=C(C=C2)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chlorophenyl)-2-(2,3-dichlorophenyl)-4-oxobutanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[2-[(3,4-Dichlorophenyl)methylthio]-6-[(methylthio)methyl]-4-pyrimidinyl]morpholine](/img/structure/B3036405.png)
![2-[(2,4-dichlorobenzyl)sulfanyl]-N-methyl-6-[(methylsulfanyl)methyl]-4-pyrimidinamine](/img/structure/B3036406.png)
![1-[(3,4-Dimethoxyphenyl)methyl]-3-[(2-methylphenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B3036410.png)
![1-[(2-Chloro-6-fluorophenyl)methyl]-3-[(4-fluorophenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B3036411.png)
![1-{2-[(Benzoyloxy)ethanimidoyl]cyclopropyl}-4-methoxybenzene](/img/structure/B3036413.png)
![2-[(E)-3-anilino-1-methoxyprop-2-enylidene]propanedinitrile](/img/structure/B3036414.png)

![1-[(4-Bromophenyl)methyl]-3-[(2-methoxyphenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B3036416.png)
![2-[(E)-1-methoxy-3-(4-phenylmethoxyanilino)prop-2-enylidene]propanedinitrile](/img/structure/B3036417.png)
![2-[3-(2-Chlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetonitrile](/img/structure/B3036419.png)

![3,4-dichloro-N'-[4,6-dimethyl-3-(methylsulfonyl)-2-pyridinyl]-N'-methylbenzenecarbohydrazide](/img/structure/B3036421.png)
![1-(2,6-Dichlorophenyl)-4-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B3036425.png)
![4-bromo-N'-methyl-N'-[3-(trifluoromethyl)-2-quinoxalinyl]benzenesulfonohydrazide](/img/structure/B3036427.png)